molecular formula C13H17NO B15285085 p-Diethylaminocinnamaldehyde

p-Diethylaminocinnamaldehyde

Cat. No.: B15285085
M. Wt: 203.28 g/mol
InChI Key: JXXOTBSUZDDHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Diethylaminocinnamaldehyde is an organic compound that belongs to the class of cinnamaldehyde derivatives. It is characterized by the presence of a diethylamino group attached to the para position of the cinnamaldehyde structure. This compound is known for its applications in various fields, including analytical chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Diethylaminocinnamaldehyde typically involves the condensation of p-diethylaminobenzaldehyde with acetaldehyde. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

p-Diethylaminocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form p-Diethylaminocinnamic acid.

    Reduction: Reduction of this compound can yield p-Diethylaminocinnamyl alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

    p-Diethylaminocinnamic acid p-Diethylaminocinnamyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

p-Diethylaminocinnamaldehyde has a wide range of applications in scientific research:

    Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of pyruvic acid.

    Biological Research: The compound is employed in the detection of indoles and other nitrogen-containing compounds in biological samples.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of p-Diethylaminocinnamaldehyde involves its interaction with specific molecular targets. In analytical applications, it reacts with target compounds to form colored complexes, which can be detected spectrophotometrically. The diethylamino group plays a crucial role in enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    p-Dimethylaminocinnamaldehyde: Similar in structure but with dimethylamino groups instead of diethylamino groups.

    p-Morpholinocinnamaldehyde: Contains a morpholino group instead of a diethylamino group.

    p-Nitrocinnamaldehyde: Contains a nitro group instead of a diethylamino group.

Uniqueness

p-Diethylaminocinnamaldehyde is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and selectivity.

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXOTBSUZDDHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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